ETHYL 2-(2-{[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
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Overview
Description
Ethyl 2-[({[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a benzothiophene core, which is a sulfur-containing bicyclic structure, and a tetraazole ring, which is a five-membered ring containing four nitrogen atoms. The presence of these heterocyclic rings imparts unique chemical and biological properties to the compound.
Preparation Methods
The final step involves the esterification of the carboxylic acid group to form the ethyl ester .
Industrial production methods for this compound may involve the use of high-throughput synthesis techniques and automated reaction systems to optimize yield and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained with minimal side reactions .
Chemical Reactions Analysis
Ethyl 2-[({[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiophene and tetraazole rings, leading to the formation of various substituted derivatives
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents introduced .
Scientific Research Applications
Ethyl 2-[({[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating infectious diseases and cancer.
Industry: It is used in the development of new materials with unique properties, such as conductive polymers and advanced coatings
Mechanism of Action
The mechanism of action of ETHYL 2-(2-{[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may interact with cellular signaling pathways, inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Ethyl 2-[({[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be compared with other similar compounds, such as:
Benzimidazoles: These compounds feature a fused benzene and imidazole ring and are used in the development of various therapeutic agents.
The uniqueness of ETHYL 2-(2-{[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE lies in its combination of the benzothiophene and tetraazole rings, which imparts distinct chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C21H23N5O4S2 |
---|---|
Molecular Weight |
473.6 g/mol |
IUPAC Name |
ethyl 2-[[2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C21H23N5O4S2/c1-3-30-20(28)18-15-6-4-5-7-16(15)32-19(18)22-17(27)12-31-21-23-24-25-26(21)13-8-10-14(29-2)11-9-13/h8-11H,3-7,12H2,1-2H3,(H,22,27) |
InChI Key |
HMZNUMYNBBTHDT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NN=NN3C4=CC=C(C=C4)OC |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NN=NN3C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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